B1580372 DL-ALANINE (2,3-13C2)

DL-ALANINE (2,3-13C2)

Cat. No.: B1580372
M. Wt: 91.08
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Isotopic Labeling Pattern

DL-Alanine (2,3-13C2) exhibits a distinctive molecular architecture characterized by the strategic incorporation of carbon-13 isotopes at specific positions within the alanine framework. The compound possesses a molecular formula of C[13C]2H7NO2, indicating the presence of two carbon-13 atoms positioned at the second and third carbon locations of the alanine structure. The International Union of Pure and Applied Chemistry name for this compound is 2-amino(2,3-13C2)propanoic acid, which precisely describes the isotopic labeling pattern and functional group arrangement.

The molecular weight of DL-Alanine (2,3-13C2) is approximately 91.08 grams per mole, representing a mass increase of approximately 2.0 atomic mass units compared to natural abundance alanine due to the incorporation of two carbon-13 isotopes. The isotopic enrichment typically achieves 99 atom percent carbon-13 at the labeled positions, ensuring high-quality spectroscopic data acquisition. The structural representation using Simplified Molecular Input Line Entry System notation is [13CH3]13CHC(O)=O, clearly indicating the positions of the carbon-13 labels within the molecular framework.

The stereochemistry of DL-Alanine (2,3-13C2) encompasses both the D and L enantiomers in racemic mixture form, providing researchers with access to both optical isomers within a single compound preparation. This racemic composition proves particularly valuable for comparative studies examining the behavior of different stereoisomers under identical experimental conditions. The physical appearance of DL-Alanine (2,3-13C2) is characterized as a white crystalline solid with a melting point of approximately 289 degrees Celsius with decomposition.

Comparative Analysis of 13C2 vs. Natural Abundance Alanine

The incorporation of carbon-13 isotopes at the second and third positions fundamentally alters the spectroscopic properties of DL-Alanine (2,3-13C2) compared to natural abundance alanine. Natural abundance alanine contains approximately 1.1 percent carbon-13 at each carbon position, distributed randomly throughout the molecular population. In contrast, DL-Alanine (2,3-13C2) achieves 99 percent carbon-13 enrichment at the C2 and C3 positions specifically, creating a highly concentrated population of isotopically labeled molecules suitable for advanced nuclear magnetic resonance investigations.

The enhanced carbon-13 content significantly improves nuclear magnetic resonance signal intensity and resolution compared to natural abundance compounds. Carbon-13 nuclear magnetic resonance spectroscopy of DL-Alanine (2,3-13C2) demonstrates distinct spectral features that are virtually undetectable in natural abundance samples due to sensitivity limitations. The chemical shift values for the labeled carbons appear at characteristic frequencies that can be precisely tracked through metabolic transformations and biochemical reactions.

Comparative nuclear magnetic resonance studies reveal that the carbon-13 labeled positions exhibit enhanced coupling patterns and scalar interactions that provide detailed structural information unavailable from natural abundance samples. The carbon-13 isotope substitution does not significantly alter the fundamental chemical properties or biological activity of alanine, ensuring that metabolic studies using DL-Alanine (2,3-13C2) accurately reflect natural biochemical processes. However, the isotopic labeling does introduce subtle kinetic isotope effects that may influence reaction rates and equilibrium constants in certain enzymatic processes.

The mass spectral behavior of DL-Alanine (2,3-13C2) differs from natural abundance alanine through the characteristic mass shift of plus two atomic mass units. This mass difference enables precise tracking of the labeled compound through complex biological systems using mass spectrometry techniques. The isotopic signature remains stable throughout most biochemical transformations, providing researchers with a reliable molecular tracer for metabolic pathway elucidation.

Crystallographic Properties and Solid-State NMR Features

The crystallographic properties of DL-Alanine (2,3-13C2) closely parallel those observed for natural abundance DL-alanine, with the racemic compound crystallizing in the Pna21 space group. This non-centrosymmetric space group represents a relatively uncommon arrangement for amino acid racemates, making DL-alanine and its isotopically labeled derivatives particularly interesting from a crystallographic perspective. The unit cell parameters for DL-Alanine (2,3-13C2) crystals typically measure approximately 11.782 Angstroms along the a-axis, 6.093 Angstroms along the b-axis, and 5.881 Angstroms along the c-axis.

The crystalline structure exhibits characteristic hydrogen bonding patterns that stabilize the molecular arrangement within the solid lattice. These hydrogen bonds primarily involve the amino and carboxyl functional groups, creating an extensive three-dimensional network that contributes to the thermal stability and mechanical properties of the crystalline material. The crystal packing arrangement demonstrates significant similarities to that observed in L-alanine and other amino acid structures, suggesting that isotopic substitution minimally disrupts the fundamental intermolecular interactions.

Solid-state carbon-13 nuclear magnetic resonance spectroscopy of DL-Alanine (2,3-13C2) reveals exceptional spectral resolution and sensitivity due to the high isotopic enrichment. Magic angle spinning experiments typically achieve line widths of less than 0.2 parts per million for the most resolved resonances, indicating excellent sample homogeneity and minimal chemical shift dispersion. The carbon-13 chemical shifts for the labeled positions appear at approximately 16 parts per million for the methyl carbon and 50 parts per million for the alpha carbon, consistent with literature values for alanine derivatives.

Cross-polarization magic angle spinning experiments demonstrate efficient polarization transfer from protons to the carbon-13 nuclei, enabling rapid data acquisition with enhanced signal-to-noise ratios. The relaxation properties of the carbon-13 nuclei in DL-Alanine (2,3-13C2) crystals allow for relatively short recycle delays, typically ranging from 2.5 to 5 seconds, facilitating high-throughput spectroscopic measurements. Two-dimensional carbon-13 correlation experiments reveal detailed information about molecular dynamics and conformational preferences within the crystalline lattice.

The temperature dependence of solid-state nuclear magnetic resonance parameters provides insights into molecular motion and phase transitions within DL-Alanine (2,3-13C2) crystals. Variable temperature studies demonstrate that the compound maintains structural integrity and spectroscopic properties across a wide temperature range, making it suitable for diverse experimental conditions. Chemical shift anisotropy measurements using specialized pulse sequences enable determination of molecular orientation and dynamic behavior within the solid matrix.

Property DL-Alanine (2,3-13C2) Natural Abundance DL-Alanine
Molecular Weight 91.08 g/mol 89.09 g/mol
Melting Point 289°C (decomposition) 295°C (decomposition)
13C Enrichment 99% at C2, C3 positions 1.1% natural abundance
Space Group Pna21 Pna21
Unit Cell Volume 422.12 Ų 420.8 Ų
NMR Line Width <0.2 ppm 0.3-0.5 ppm

Properties

Molecular Weight

91.08

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Tracing in Cancer Research

DL-Alanine (2,3-13C2) has been instrumental in elucidating metabolic changes in cancer cells. Studies have shown that colon cancer cells enhance the incorporation of alanine into the tricarboxylic acid (TCA) cycle, which is crucial for energy production and biosynthesis in rapidly proliferating tumor cells. This incorporation is linked to the downregulation of the mitochondrial pyruvate carrier, which leads to increased alanine consumption and subsequent tumor growth .

Case Study: Colon Cancer Metabolism

  • Objective: To investigate how alanine metabolism contributes to tumor growth.
  • Findings: Labeling with 2,3-13C2-alanine revealed increased labeling of citrate from alanine, indicating enhanced TCA cycle activity in cancer cells. This suggests that alanine not only serves as a substrate but also plays a role in maintaining metabolic flexibility under nutrient-deprived conditions .

Role in Immunology

Recent research has highlighted the importance of alanine metabolism in T cell activation. Studies using isotopic tracing have demonstrated that extracellular alanine is essential for T cell proliferation and function. When T cells are activated, they exhibit increased flux from labeled glucose into anabolic pathways, including serine and nucleotide biosynthesis, underscoring the role of alanine as a key metabolite in immune responses .

Case Study: T Cell Activation

  • Objective: To explore the metabolic requirements for T cell activation.
  • Findings: Quantitative analysis showed that activated T cells utilize alanine primarily for protein synthesis rather than catabolism, indicating its critical role in supporting immune functions during an immune response .

Applications in Proteomics

DL-Alanine (2,3-13C2) is also utilized in proteomics for studying protein turnover and dynamics. The stable isotope labeling enables researchers to trace the incorporation of alanine into proteins over time, providing insights into protein synthesis rates and degradation pathways.

Data Table: Applications of DL-Alanine (2,3-13C2)

Application AreaDescriptionKey Findings
Cancer MetabolismTracing TCA cycle activity in cancer cellsEnhanced citrate labeling indicates increased alanine consumption
ImmunologyUnderstanding T cell activation mechanismsAlanine is crucial for protein synthesis in activated T cells
ProteomicsStudying protein turnover and dynamicsEnables tracing of alanine incorporation into proteins

Implications for Metabolic Disorders

The use of DL-Alanine (2,3-13C2) extends beyond cancer and immunology; it has implications for understanding metabolic disorders such as diabetes and obesity. By tracing metabolic pathways involving alanine, researchers can gain insights into how these conditions alter normal metabolism.

Case Study: Metabolic Disorders

  • Objective: To assess the role of alanine metabolism in diabetes.
  • Findings: Studies indicated altered alanine levels correlate with insulin resistance, suggesting potential therapeutic targets for managing diabetes through modulation of amino acid metabolism .

Comparison with Similar Compounds

Isotopic Variants of Alanine

DL-Alanine (2,3-¹³C₂) is one of several isotopically labeled alanine derivatives. Key distinctions include:

Compound Isotopic Label CAS Number Molecular Weight Primary Applications References
DL-Alanine (2,3-¹³C₂) ¹³C at C2 and C3 131157-42-1 91.08 Metabolic flux analysis, NMR spectroscopy
DL-Alanine-2-d₁ ²H at C2 31024-91-6 90.09 Protein dynamics, deuterium NMR
DL-Alanine-3,3,3-d₃ ²H at C3 and three methyl 53795-94-1 92.11 Solubility studies, enzyme kinetics
L-Alanine-2,3-¹³C₂ ¹³C at C2 and C3 (L-form) 65163-26-0 91.08 Chiral-specific metabolic tracing

Key Differences :

  • Positional specificity : [2,3-¹³C₂] labels enable tracking of pyruvate-derived carbons in glycolysis and the TCA cycle, whereas deuterated forms (e.g., 2-d₁) are used for structural or kinetic studies .
  • Enantiomeric utility : L-Alanine-2,3-¹³C₂ is preferred for studying mammalian metabolism due to chiral specificity, while the DL-form suits broader tracer applications .

Structural Analogs and Functional Derivatives

(a) Non-isotopic Alanine Forms
Compound Key Properties Applications References
DL-Alanine Racemic mixture; solubility = 167 g/L (25°C) Protein synthesis, taste perception studies
L-Alanine Natural enantiomer; mp = 297°C (dec.) Dietary supplements, enzyme substrates
D-Alanine Non-proteinogenic enantiomer Bacterial cell wall synthesis

Notable Contrasts:

  • Solubility : DL-Alanine has lower solubility than the D-form at lower temperatures, attributed to its racemic compound structure .
  • Biological activity : Rats reject high concentrations of DL-alanine but accept low concentrations, unlike D- or L-tryptophan .
(b) Alanine Derivatives in Enzyme Inhibition
Compound Structure Target Enzyme References
DL-Alanine (2,3-¹³C₂) ¹³C-labeled racemic alanine Substrate for transaminases
β-(3-Benzofuranyl)-DL-alanine Tryptophan analog Indoleamine 2,3-dioxygenase
1-Methyl-DL-tryptophan Methylated tryptophan derivative Competitive enzyme inhibitor

Functional Insights :

  • DL-Alanine derivatives like β-(3-benzofuranyl)-DL-alanine mimic tryptophan but lack keto-group functionality, enabling competitive inhibition .

Metabolic Role Comparison

DL-Alanine (2,3-¹³C₂) is uniquely suited for tracking carbon transitions in central metabolism:

  • Glycolysis: [2,3-¹³C₂] labels in pyruvate generate [2,3-¹³C₂]glycerol in host cells, which Listeria monocytogenes metabolizes into labeled amino acids (Ala, Ser, Asp) .
  • TCA cycle : In fed animals, [2,3-¹³C₂] labels in glutamate arise via pyruvate carboxylase activity, contrasting with unlabeled aspartate in fasted states .

Physical and Chemical Properties

Property DL-Alanine (2,3-¹³C₂) Glycine D-Alanine
Solubility (g/L, 25°C) Data not reported 225 167
Heat of solution (kJ/mol) ~22 (estimated) 24.3 19.8
Osmotic coefficient 0.96 (Crippen method) 0.99 0.97

Key Note: DL-Alanine’s partial molal volume and solubility profile differ slightly from enantiomers due to racemic intermolecular interactions .

Preparation Methods

Chemical Synthesis of DL-ALANINE (2,3-13C2)

The classical preparation of DL-ALANINE (2,3-13C2) involves multi-step chemical synthesis starting from acetic acid labeled with carbon-13 at both carbon atoms (acetic-13C2 acid). The key steps include:

  • Stepwise synthesis : The process typically follows a six-step synthetic route transforming acetic-13C2 acid into DL-alanine labeled at carbons 2 and 3 with 13C isotopes.
  • Yields : The overall yields of optically active alanine isomers are in the range of 37-38%.
  • Key intermediates : The synthesis involves intermediates such as 2-bromopropionic-2,3-13C2 acid and DL-N-acetylalanine-2,3-13C2.
  • Reaction conditions : For example, DL-N-acetylalanine-2,3-13C2 is prepared by heating DL-alanine-2,3-13C2 in glacial acetic acid at around 108°C, followed by addition of acetic anhydride at 100-110°C, and subsequent quenching with cold water.

Table 1: Summary of Key Chemical Steps

Step Reactants & Conditions Product Yield (%) Notes
1 Acetic-13C2 acid → 2-bromopropionic-2,3-13C2 acid Intermediate Not specified Bromination step
2 2-bromopropionic-2,3-13C2 acid → DL-alanine-2,3-13C2 Multi-step synthesis 37-38% (optical isomers) Racemic mixture formed
3 DL-alanine-2,3-13C2 + Acetic anhydride, 100-110°C DL-N-acetylalanine-2,3-13C2 97% Acetylation step
4 Enzymatic resolution (see next section) L- or D-alanine-2,3-13C2 Variable Optical resolution

Enzymatic Resolution of DL-ALANINE (2,3-13C2)

Because DL-alanine is a racemic mixture, obtaining optically pure D- or L-alanine-2,3-13C2 requires resolution techniques. An enzymatic method is employed:

  • Enzymatic hydrolysis : DL-N-acetylalanine-2,3-13C2 is treated with acylase enzyme (e.g., from Sigma Chemical Co., Grade II) at around 38°C for approximately 23 hours.
  • Separation : The enzyme selectively hydrolyzes one enantiomer, allowing separation of L-alanine-2,3-13C2 from the mixture.
  • Purification : The product is purified by filtration, concentration under reduced pressure, and recrystallization from water-ethanol mixtures.
  • Yields : The enzymatic resolution yields purified L-alanine-2,3-13C2 with high purity and typical yields of about 6.8 g from initial batches.

Alternative Synthetic and Microbial Methods

Besides chemical synthesis and enzymatic resolution, alternative methods include:

  • Microbial fermentation : Some reports indicate the use of microbial systems to incorporate 13C labels into alanine via metabolic pathways, although these methods are less common for specifically labeled 2,3-13C2 alanine due to complexity in controlling isotope incorporation.
  • Chemical synthesis optimization : Industrial-scale production optimizes reaction conditions (temperature, catalysts, pressure) to enhance isotope incorporation efficiency, yield, and purity.

Advanced Labeling for NMR Applications

Recent research has developed specialized preparation methods for alanine labeled at specific positions for enhanced NMR spectroscopy, particularly methyl TROSY experiments:

  • Synthesis of L-alanine-3-13C,2-2H : This involves enzymatic deuteration of commercially available L-alanine-3-13C using pyridoxal phosphate-dependent enzymes (e.g., tryptophan synthase) to exchange the 2-position hydrogen with deuterium.
  • Incorporation into proteins : The labeled alanine is directly added to bacterial growth media for incorporation into perdeuterated proteins for NMR studies.
  • Advantages : This method achieves >75% incorporation efficiency, minimal scrambling of the label, and enables detailed structural studies of large protein complexes.

Data Table: Key Parameters in Preparation of DL-ALANINE (2,3-13C2)

Parameter Chemical Synthesis Enzymatic Resolution Advanced NMR Labeling
Starting Material Acetic-13C2 acid DL-N-acetylalanine-2,3-13C2 L-alanine-3-13C (commercial)
Reaction Conditions Heating 100-110°C; multi-step 38°C, 23 hours, acylase enzyme Room temperature, enzymatic deuteration
Yield 37-38% (optical isomers) ~6.8 g purified L-alanine >75% incorporation in proteins
Purification Rotary evaporation, recrystallization Filtration, recrystallization Protein isolation post-expression
Isotope Labeling 13C at C2 and C3 Same, resolved enantiomers 13C at methyl (C3), 2H at C2
Applications Metabolic tracing, stable isotope studies Optical isomer-specific studies High-resolution NMR spectroscopy

Summary of Research Findings

  • The foundational method for preparing DL-ALANINE (2,3-13C2) is a six-step chemical synthesis starting from acetic-13C2 acid, achieving moderate yields of racemic alanine labeled at carbons 2 and 3.
  • Enzymatic resolution using acylase enzymes efficiently separates the racemic mixture into optically pure D- and L-alanine-2,3-13C2, facilitating studies requiring stereospecific isotopologues.
  • Recent innovations in enzymatic deuteration and methyl-specific 13C labeling have expanded the utility of alanine isotopologues for advanced NMR applications, enabling structural and dynamic studies of large proteins.
  • Alternative microbial fermentation methods exist but are less commonly employed due to challenges in isotope incorporation specificity and scalability.

This comprehensive overview consolidates diverse, authoritative sources to present a professional and detailed account of the preparation methods of DL-ALANINE (2,3-13C2), suitable for researchers and professionals in biochemical synthesis and isotopic labeling fields.

Q & A

Q. What are the standard methodologies for synthesizing DL-Alanine (2,3-13C2) with isotopic purity?

Synthesis typically involves enzymatic or chemical routes using 13C-enriched precursors. For example, enzymatic transamination reactions can incorporate 13C-labeled pyruvate into alanine via alanine transaminase. Chemical synthesis may use Strecker synthesis with 13C-labeled cyanide or ammonia . Isotopic purity is ensured by optimizing reaction conditions (e.g., pH, temperature) and purification via recrystallization or chromatography.

Q. Which analytical techniques are critical for verifying isotopic labeling and purity in DL-Alanine (2,3-13C2)?

  • Nuclear Magnetic Resonance (NMR): 13C-NMR confirms the position and enrichment of 13C labels by detecting chemical shifts at C2 and C3 .
  • Mass Spectrometry (MS): High-resolution MS quantifies isotopic abundance and detects impurities (e.g., unlabeled alanine or deuterated analogs) .
  • Isotope Ratio Mass Spectrometry (IRMS): Measures 13C/12C ratios for metabolic flux studies .

Q. What are the recommended storage and handling protocols for DL-Alanine (2,3-13C2) to ensure stability?

  • Storage: Keep at -20°C in airtight, light-resistant containers to prevent degradation or isotopic exchange .
  • Handling: Use gloves and avoid contact with moisture or reactive metals (e.g., silver nitrate solutions used in nanoparticle synthesis) .

Q. How does DL-Alanine (2,3-13C2) function in transition metal chelation studies?

DL-Alanine chelates metals like Cu(II), Zn(II), and Cd(II) via its amino and carboxylate groups. Methodologies include:

  • UV-Vis Spectroscopy: Monitor ligand-to-metal charge transfer bands.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities .
  • X-ray Crystallography: Resolve metal-alanine complex structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for DL-Alanine (2,3-13C2) across electrolyte solutions?

Discrepancies arise from ion-specific effects (e.g., salting-in/-out by nitrate vs. sulfate anions). To address this:

  • Control Electrolyte Composition: Use standardized molalities (e.g., 1.5 molal) for comparability .
  • Structural Analysis: Verify crystallographic forms (e.g., via XRD) to rule out polymorphism .
  • Molecular Dynamics Simulations: Model ion-amino acid interactions to predict solubility trends .

Q. What experimental design considerations are essential for metabolic flux analysis using DL-Alanine (2,3-13C2)?

  • Tracer Administration: Introduce 13C-labeled alanine into cell cultures or model organisms (e.g., rodents) to track the glucose-alanine cycle .
  • Sampling Timepoints: Collect tissues at intervals to capture dynamic 13C incorporation into TCA cycle intermediates.
  • Analytical Tools: Use LC-MS/MS or GC-MS to quantify 13C enrichment in metabolites like pyruvate and glutamate .

Q. How can variability in DL-Alanine (2,3-13C2) measurements in in vitro digestibility assays be mitigated?

  • Standardized Protocols: Precisely control enzyme activity (e.g., trypsin) and incubation times .
  • Internal Standards: Spike samples with deuterated alanine (e.g., DL-Alanine-d4) to normalize recovery rates .
  • Statistical Modeling: Apply ANOVA or multivariate analysis to distinguish biological variance from technical noise .

Q. What advanced applications does DL-Alanine (2,3-13C2) have in materials science?

  • Nanoparticle Synthesis: Acts as a dual reducing/capping agent in silver nanoparticle synthesis. Optimize by varying alanine-to-AgNO3 molar ratios and pH .
  • Photochromic Materials: Incorporate into arsenotungstate complexes for rapid photoresponse; characterize via UV-Vis and TEM .

Q. How can DL-Alanine (2,3-13C2) elucidate mesoscale solute structures in crystallization studies?

  • Dynamic Light Scattering (DLS): Detect aggregates (>100 nm) in undersaturated solutions .
  • Cryogenic TEM: Visualize nucleation precursors and correlate with crystallization kinetics .
  • Isotopic Tracing: Use 13C labels to distinguish solute-rich clusters from bulk solvent .

Q. What methodologies validate the role of DL-Alanine (2,3-13C2) in cognitive function biomarker research?

  • Metabolomic Profiling: Pair 13C-labeled alanine with LC-MS to track brain-specific metabolic pathways .
  • Animal Models: Administer labeled alanine to transgenic mice (e.g., Alzheimer’s models) and analyze isotopic enrichment in cerebrospinal fluid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.